molecular formula C18H18ClN3O3S B6476436 2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile CAS No. 2640884-79-1

2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile

Cat. No.: B6476436
CAS No.: 2640884-79-1
M. Wt: 391.9 g/mol
InChI Key: FGECFOZUJGEKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is a structurally complex molecule featuring a benzonitrile core linked via a sulfonyl group to a piperidine ring. The piperidine moiety is further substituted with a (3-chloropyridin-4-yl)oxymethyl group. This compound shares structural motifs common in medicinal chemistry, particularly in kinase inhibitors and intermediates for anticancer agents . Its design combines a sulfonyl bridge (enhancing metabolic stability) with aromatic nitrile and heterocyclic components, which are often associated with target binding affinity and selectivity.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-16-12-21-8-5-17(16)25-13-14-6-9-22(10-7-14)26(23,24)18-4-2-1-3-15(18)11-20/h1-5,8,12,14H,6-7,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGECFOZUJGEKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets. Its sulfonyl and nitrile groups play critical roles in its activity. The exact pathways involve interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are ongoing to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile with key analogs identified in the evidence:

Compound Name Core Structure Key Substituents Biological Relevance Synthesis/Structural Notes Reference
This compound (Target Compound) Benzonitrile, Piperidine, Sulfonyl linker 3-Chloropyridinyloxymethyl Hypothesized anticancer/antimicrobial activity Likely involves sulfonylation of piperidine intermediates (not detailed in evidence).
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Benzonitrile, Dual piperidine rings Piperidin-1-yl Anticancer/anti-malarial intermediate Chair conformation of piperidine rings; van der Waals-dominated crystal packing.
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Benzonitrile, Piperidine, Carbonyl linker 4-Methoxypyridinylamino Undisclosed (structural analog for drug design) Methoxy group may enhance solubility; synthesized via amide coupling.
Compound 54e (Pyrido-pyrimidinone derivative) Benzonitrile, Piperidine, Pyrido-pyrimidinone Pyrazolyl ethyl Undisclosed (kinase inhibitor candidate) Purified via SCX cartridge; HCl-mediated deprotection in THF.

Key Observations:

Structural Variations and Pharmacophore Design: The target compound employs a sulfonyl linker, which contrasts with the carbonyl linker in or the direct piperidine-piperidine bond in . Sulfonyl groups are known to improve metabolic stability and hydrogen-bonding capacity compared to carbonyls . The 3-chloropyridinyloxymethyl substituent in the target compound introduces both halogenated and ether functionalities, which may enhance target binding through hydrophobic and polar interactions. This differs from the 4-methoxypyridinylamino group in , where the methoxy group could increase solubility but reduce steric bulk.

Synthetic Approaches :

  • The synthesis of Compound 54e involves SCX cartridge purification and acid-mediated deprotection, suggesting that similar methods (e.g., solid-phase extraction) might apply to the target compound.
  • In contrast, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile emphasizes chair conformations in crystal packing, highlighting the role of van der Waals interactions in stabilizing its structure—a factor that may influence the target compound’s crystallinity.

Biological Implications :

  • While direct activity data for the target compound are lacking, analogs like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile are explicitly linked to anticancer and anti-malarial applications . The chlorine atom in the target compound’s pyridine ring could confer enhanced cytotoxicity, as seen in other chlorinated pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.